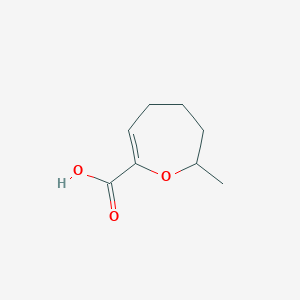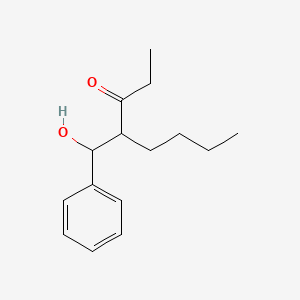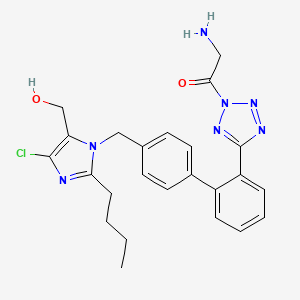
Glycyllosartan
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Glycyllosartan is a synthetic compound that belongs to the class of angiotensin II receptor blockers (ARBs). It is primarily used in the treatment of hypertension and related cardiovascular conditions. This compound works by inhibiting the action of angiotensin II, a peptide hormone that causes blood vessels to constrict, thereby lowering blood pressure and reducing the workload on the heart.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Glycyllosartan involves multiple steps, starting from the basic building blocks of organic chemistry. The key steps include the formation of the biphenyl tetrazole moiety and the subsequent attachment of the imidazole ring. The reaction conditions typically involve the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF). The final product is purified using techniques like recrystallization or chromatography.
Industrial Production Methods: On an industrial scale, the production of this compound is optimized for efficiency and yield. The process involves large-scale reactors and continuous flow systems to ensure consistent quality. The use of automated systems for monitoring and controlling reaction parameters is common to maintain the desired product specifications.
化学反应分析
Types of Reactions: Glycyllosartan undergoes various chemical reactions, including:
Oxidation: This reaction can occur at the methanol group attached to the imidazole ring, leading to the formation of a carboxylic acid derivative.
Reduction: The nitro group present in some intermediates can be reduced to an amine using reagents like hydrogen gas and palladium on carbon.
Substitution: Halogen atoms in the biphenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Sodium hydroxide or other strong bases in polar aprotic solvents.
Major Products: The major products formed from these reactions include various derivatives of this compound, which can be used for further pharmacological studies or as intermediates in the synthesis of other ARBs.
科学研究应用
Glycyllosartan has a wide range of applications in scientific research:
Chemistry: It is used as a model compound for studying the structure-activity relationship of ARBs and for developing new synthetic methodologies.
Biology: Researchers use this compound to investigate the role of angiotensin II in cellular signaling and its effects on different cell types.
Medicine: Clinical studies focus on its efficacy in treating hypertension, heart failure, and diabetic nephropathy. It is also explored for its potential benefits in reducing the risk of stroke.
Industry: this compound is used in the pharmaceutical industry for the development of generic formulations and combination therapies with other antihypertensive agents.
作用机制
Glycyllosartan exerts its effects by selectively blocking the angiotensin II type 1 (AT1) receptors. This inhibition prevents angiotensin II from binding to these receptors, thereby reducing vasoconstriction, aldosterone secretion, and sodium reabsorption. The overall effect is a decrease in blood pressure and an improvement in cardiovascular function. The molecular targets include the AT1 receptors located on the surface of vascular smooth muscle cells and adrenal gland cells.
相似化合物的比较
Losartan: Another ARB with a similar mechanism of action but different pharmacokinetic properties.
Valsartan: Known for its longer duration of action and higher potency compared to Glycyllosartan.
Irbesartan: Offers additional benefits in patients with diabetic nephropathy.
Uniqueness of this compound: this compound stands out due to its specific binding affinity to the AT1 receptors and its favorable side effect profile. It has a unique chemical structure that allows for effective inhibition of angiotensin II without causing significant adverse effects commonly associated with other ARBs, such as cough or hyperkalemia.
属性
分子式 |
C24H26ClN7O2 |
|---|---|
分子量 |
480.0 g/mol |
IUPAC 名称 |
2-amino-1-[5-[2-[4-[[2-butyl-4-chloro-5-(hydroxymethyl)imidazol-1-yl]methyl]phenyl]phenyl]tetrazol-2-yl]ethanone |
InChI |
InChI=1S/C24H26ClN7O2/c1-2-3-8-21-27-23(25)20(15-33)31(21)14-16-9-11-17(12-10-16)18-6-4-5-7-19(18)24-28-30-32(29-24)22(34)13-26/h4-7,9-12,33H,2-3,8,13-15,26H2,1H3 |
InChI 键 |
LCHANOFLCNUHPC-UHFFFAOYSA-N |
规范 SMILES |
CCCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NN(N=N4)C(=O)CN)CO)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Benzene, 1-methoxy-4-[(pentyloxy)methyl]-](/img/structure/B14247301.png)
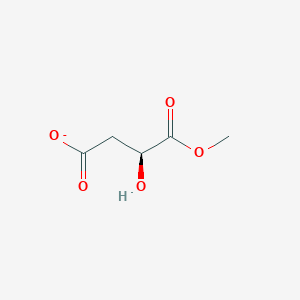

![[(5-Methyl-1,2-oxazol-3-yl)oxy]acetyl chloride](/img/structure/B14247322.png)
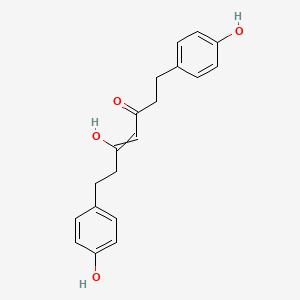
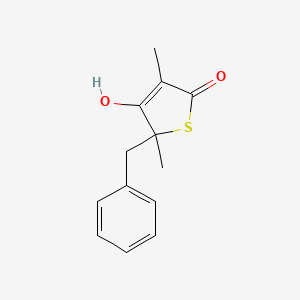
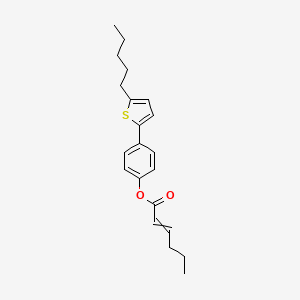

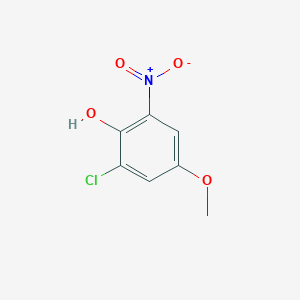
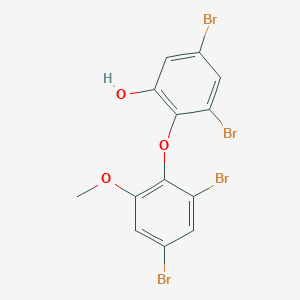
![2,6-Di-tert-butyl-4-[1-(dimethylamino)-3-phenylpropyl]phenol](/img/structure/B14247371.png)
